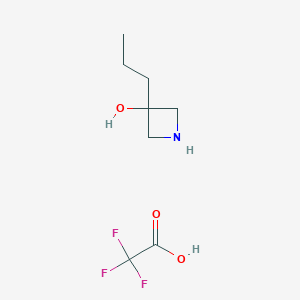

3-Propilazetidin-3-ol; ácido 2,2,2-trifluoroacético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid is a compound with the molecular formula C6H13NOC2HF3O2 It is a combination of 3-propylazetidin-3-ol and 2,2,2-trifluoroacetic acid, forming a salt

Aplicaciones Científicas De Investigación

Chemistry

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities . Studies have shown that it may interact with biomolecules, influencing various biochemical pathways. For instance, its interactions with enzymes or receptors can modulate their activity, which is crucial for understanding metabolic processes.

Medicine

The compound is explored for its therapeutic properties and as a precursor in drug development. A significant study highlighted its role as a theranostic agent for chemical ablation of solid tissues. In this study, trifluoroacetic acid was injected into ex vivo porcine liver, demonstrating efficacy in tissue destruction while allowing real-time imaging via fluorine-19 magnetic resonance imaging (19F-MRI) . This dual capability enhances its potential use in targeted therapies.

Industry

In industrial applications, 3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various manufacturing processes that require specific chemical characteristics.

Case Study 1: Chemical Ablation Efficacy

A notable study evaluated the efficacy of trifluoroacetic acid as a theranostic agent for chemical ablation. The results indicated that TFA effectively coagulated tissue at concentrations as low as 0.5M while maintaining localized damage control. Histological examinations revealed significant tissue changes such as cytoskeletal collapse at higher concentrations .

Case Study 2: Toxicological Profile

Research into the toxicological effects of trifluoroacetic acid indicated that while it has therapeutic potential, it also poses risks due to its corrosive nature. A detailed toxicity review highlighted that exposure can lead to severe skin burns and respiratory issues . Understanding these risks is crucial for safe application in both laboratory and clinical settings.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Biological activity investigation | Modulates enzyme/receptor activity |

| Medicine | Theranostic agent for tissue ablation | Effective at low concentrations; real-time imaging capabilities |

| Industry | Production of specialty chemicals | Valuable in various manufacturing processes |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid typically involves the reaction of 3-propylazetidin-3-ol with 2,2,2-trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures consistent quality and high purity of the final product, which is essential for its applications in various industries .

Análisis De Reacciones Químicas

Types of Reactions

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mecanismo De Acción

The mechanism of action of 3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid include other azetidine derivatives and trifluoroacetic acid salts. Examples include:

- 3-Propylazetidine-3-ol hydrochloride

- 2,2,2-Trifluoroacetic acid ethyl ester

- 3-Butylazetidin-3-ol;2,2,2-trifluoroacetic acid

Uniqueness

What sets 3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid apart from similar compounds is its unique combination of the azetidine ring and the trifluoroacetate group.

Actividad Biológica

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid is a compound that combines the azetidine structure with trifluoroacetic acid, presenting unique biological activities and potential applications in various fields such as medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid is C6H13NOC2HF3O2. The compound consists of a propyl azetidine moiety linked to a trifluoroacetic acid group. This unique combination imparts distinct chemical properties that influence its biological activity.

The biological activity of 3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid is hypothesized to involve interactions with specific molecular targets within cells. The compound may modulate enzyme activity or receptor interactions, which can lead to various physiological effects. For instance:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could also bind to receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Antiproliferative Effects

Recent studies have indicated that compounds similar to 3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid exhibit significant antiproliferative effects against various cancer cell lines. For example:

- IC50 Values : Compounds in the same class have shown IC50 values ranging from 10–33 nM against triple-negative breast cancer cells (MDA-MB-231) . These findings suggest that 3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid may possess similar properties.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| 3-Propy... | MDA-MB-231 | 23–33 |

Tubulin Destabilization

Research has demonstrated that related compounds can destabilize tubulin polymerization, impacting microtubule dynamics critical for cell division. This mechanism is particularly relevant for compounds targeting cancer cells, as disrupting microtubule formation can lead to cell cycle arrest and apoptosis .

Case Studies and Research Findings

-

Therapeutic Applications : A study evaluated trifluoroacetic acid as a theranostic agent for chemical ablation in tissue . The findings suggest potential applications for 3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid in non-invasive imaging and targeted tissue destruction.

- Methodology : Fluorine-19 MRI was utilized to visualize the distribution of TFA in ex vivo porcine liver tissues.

- Results : Tissue damage was assessed through histological examination, indicating effective ablation capabilities.

-

Toxicological Studies : Investigations into the toxicity of trifluoroacetic acid revealed low toxicity levels in mammals. In a study involving laboratory rats exposed to varying concentrations of TFA over extended periods, no significant adverse effects were observed at lower concentrations .

- Key Findings : Increased enzyme activity was noted at higher concentrations but was deemed compensatory rather than indicative of toxicity.

Propiedades

IUPAC Name |

3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQSHEWYZSUKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CNC1)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.